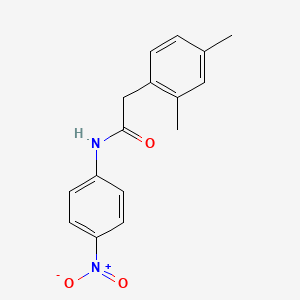

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-3-4-13(12(2)9-11)10-16(19)17-14-5-7-15(8-6-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNBKDLRMXZOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be represented as follows:

2,4-Dimethylphenylamine+4-Nitrobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(2,4-dimethylphenyl)-N-(4-aminophenyl)acetamide.

Reduction: Formation of 2-(2,4-dimethylphenyl)-N-(4-aminophenyl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of nitrophenyl groups in acetamides often enhances biological activity. Research has indicated that derivatives of nitrophenyl acetamides can exhibit significant pharmacological properties, including:

- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. Studies suggest that the introduction of nitro groups can influence the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : There is evidence that nitro-containing acetamides possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of related compounds. For instance, certain derivatives have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly alter inhibitory potency .

Analytical Chemistry

The compound is also utilized in analytical chemistry for its separation properties:

- HPLC Applications : The separation of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide can be achieved using high-performance liquid chromatography (HPLC). It has been successfully analyzed using reverse-phase HPLC methods, which are crucial for isolating impurities and assessing the purity of pharmaceutical preparations .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also inhibit certain pathways by binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogues and their modifications:

Key Observations :

- Heterocyclic Cores: The thieno-pyrimidinone core in the parent compound contrasts with coumarin-thiazole (compound 14 ) or pyrazolo-pyrazine systems , influencing solubility and target specificity.

- Linkage Diversity: Sulfanyl (S–) linkages (parent compound ) vs. amino (–NH–) or phenoxy (–O–) groups alter conformational flexibility and hydrogen-bonding capacity.

Apoptosis and Kinase Inhibition

- Analogues with Thiadiazole/Thiazole Moieties: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) exhibit potent Akt inhibition (92.36%) and apoptosis induction in glioma cells . This highlights the importance of thiadiazole rings in targeting kinase pathways.

Auxin-like Activity

- Herbicide Analogues: Structurally related compounds like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) mimic auxin activity, inhibiting root growth in plants . The 4-nitrophenyl group in the parent compound may confer similar phytotoxic properties.

Biological Activity

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a nitrophenyl moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group in the compound can undergo reduction to form an amino group, which may interact with various enzymes or receptors. This interaction can inhibit certain pathways by binding to active sites of enzymes, thereby modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of acetamides have been reported to possess antibacterial and antifungal activities against various pathogens, including Klebsiella pneumoniae and Escherichia coli. In vitro studies have shown that certain structural modifications enhance these antimicrobial effects .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic properties. Studies suggest that it may inhibit inflammatory pathways, leading to reduced pain and inflammation in biological models. The specific mechanisms involve modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Case Studies

-

Inhibition of α-Glucosidase : A study evaluated the inhibitory effects of various acetamide derivatives on α-glucosidase, an enzyme crucial in carbohydrate metabolism. The results indicated that while some derivatives were inactive, the introduction of methyl groups significantly enhanced inhibitory potency .

Compound IC50 (µM) Activity This compound Not specified Moderate 4-Nitrophenyl acetamide Not specified Inactive - Antimicrobial Efficacy : Another study focused on the antibacterial activity against Klebsiella pneumoniae, revealing that modifications in the nitrophenyl group could enhance efficacy significantly compared to unmodified compounds .

Q & A

Q. How does this compound compare to structurally similar acetamides in terms of SAR (Structure-Activity Relationships)?

- Methodological Answer :

- SAR Table :

| Compound Modification | Bioactivity (IC, µM) | LogP |

|---|---|---|

| 4-NO (parent) | 12.5 (COX-2 inhibition) | 2.8 |

| 4-OCH derivative | >100 | 1.2 |

| 3,5-diCl substituent | 8.9 | 3.5 |

- Trends : Electron-withdrawing groups (e.g., NO) enhance target affinity but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.